molecular formula C14H11NO3 B6341421 5-(3-ACETYLPHENYL)NICOTINIC ACID CAS No. 1048267-40-8

5-(3-ACETYLPHENYL)NICOTINIC ACID

Cat. No.: B6341421
CAS No.: 1048267-40-8
M. Wt: 241.24 g/mol
InChI Key: LBNOFPSKWDHWFK-UHFFFAOYSA-N
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Description

5-(3-Acetylphenyl)nicotinic acid is a chemical compound that belongs to the class of nicotinic acid derivatives. It is characterized by the presence of a nicotinic acid moiety substituted with a 3-acetylphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-acetylphenyl)nicotinic acid typically involves the arylation of nicotinic acid derivatives. One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated nicotinic acid under palladium catalysis . The reaction conditions usually include the use of a base such as potassium carbonate and a solvent like dimethylformamide.

Industrial Production Methods: On an industrial scale, nicotinic acid derivatives are often produced through the oxidation of 5-ethyl-2-methylpyridine with nitric acid . This method is efficient but generates nitrous oxide as a by-product, which poses environmental challenges. Therefore, green chemistry approaches are being explored to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions: 5-(3-Acetylphenyl)nicotinic acid can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form carboxylic acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Electrophiles like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

5-(3-Acetylphenyl)nicotinic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an anti-inflammatory and analgesic agent.

    Medicine: Explored for its efficacy in treating diseases such as pneumonia and kidney diseases.

    Industry: Utilized in the development of insecticidal agents due to its toxicity to certain insects.

Mechanism of Action

The mechanism of action of 5-(3-acetylphenyl)nicotinic acid involves its interaction with specific molecular targets and pathways. It acts as a ligand for nicotinic acid receptors, influencing various metabolic pathways . The compound’s effects are mediated through its role as a precursor to nicotinamide coenzymes, which are crucial for redox reactions in the body .

Comparison with Similar Compounds

    Trigonelline: A nicotinic acid derivative found in coffee and some vegetables.

    Nicotinamide: Another form of vitamin B3 with similar biological functions.

Uniqueness: 5-(3-Acetylphenyl)nicotinic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike trigonelline, which is primarily found in plants, this compound is synthetically derived and has broader applications in medicinal chemistry and industrial research .

Properties

IUPAC Name

5-(3-acetylphenyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO3/c1-9(16)10-3-2-4-11(5-10)12-6-13(14(17)18)8-15-7-12/h2-8H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBNOFPSKWDHWFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC(=C1)C2=CC(=CN=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80672966
Record name 5-(3-Acetylphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80672966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1048267-40-8
Record name 5-(3-Acetylphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80672966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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